molecular formula C21H19NO6 B3400952 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate CAS No. 1040670-40-3

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B3400952
CAS No.: 1040670-40-3
M. Wt: 381.4 g/mol
InChI Key: QHPBIZODGYRVMO-UHFFFAOYSA-N
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Description

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate is a synthetic isoxazole derivative intended for research purposes. While specific biological data for this compound is not currently available in the public scientific literature, its structure suggests significant potential for investigation in immunology and oncology. The compound features a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked to an isoxazole core, a structural motif present in various compounds with documented immunoregulatory properties . Isoxazole derivatives have demonstrated a range of effects, including immunosuppressive, anti-inflammatory, and immunostimulatory activities, often with low toxicity and good bioactivity at low doses . Furthermore, the isoxazole ring is a key pharmacophore in several classes of anti-tubulin agents . Researchers have developed isoxazole-based compounds that act as potent tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer cell lines . The 4-ethoxyphenylacetate moiety in this compound may also contribute to its research profile, as similar ether-linked phenyl groups have been associated with enhanced activity in bioactive molecules . This combination of features makes this compound a compelling candidate for researchers exploring new chemical entities in chemical biology and drug discovery. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-2-24-17-6-3-14(4-7-17)9-21(23)25-12-16-11-19(28-22-16)15-5-8-18-20(10-15)27-13-26-18/h3-8,10-11H,2,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPBIZODGYRVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the benzo[d][1,3]dioxole group to the isoxazole ring.

    Esterification: The final step involves esterification of the intermediate with 2-(4-ethoxyphenyl)acetic acid under acidic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of more cost-effective catalysts and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an isoxazoline or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typical.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers with specific electronic properties.

Biology and Medicine: In medicinal chemistry, (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate has been investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

Industry: The compound’s unique structural features make it suitable for use in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes involved in metabolic pathways or receptors on cell surfaces. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring may form hydrogen bonds with amino acid residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isoxazole core distinguishes it from the penta-dienamide (D-series) or oxadiazole/thiazole analogs.
  • Substituents such as the 4-ethoxyphenyl group may enhance lipophilicity compared to D-series compounds’ polar amide linkages .

Key Observations :

  • The target compound’s synthesis likely involves esterification of a pre-formed isoxazole intermediate, contrasting with the D-series ’s amide bond formation or oxadiazole series ’s thioether coupling .
  • Melting points for SY383637 are unreported, but analogs like D16 (231°C) suggest high thermal stability for benzo[d][1,3]dioxole-containing compounds .

Bioactivity Comparison

Table 2: Reported Bioactivities

Compound Bioactivity Profile Mechanism/Target
SY383637 Not reported N/A
D14–D20 Unspecified (structural focus) N/A
9d–9f GSK-3 inhibition (Alzheimer’s models) Glycogen synthase kinase-3
102a Antiproliferative (HCT-116 cells, IC50 < 5 µM) Microtubule disruption

Key Observations :

  • While SY383637’s bioactivity remains uncharacterized, structurally related compounds exhibit diverse mechanisms: 102a targets cancer cells , and 9d–9f inhibit GSK-3, a kinase implicated in neurodegenerative diseases .
  • The 4-ethoxyphenyl group in SY383637 may modulate pharmacokinetics (e.g., metabolic stability) compared to D-series ’s benzyloxy groups .

Q & A

Basic: What are the key structural features influencing the biological activity of this compound, and how are they optimized during synthesis?

The compound integrates three critical moieties: a benzo[d][1,3]dioxole ring (enhancing lipophilicity and metabolic stability), an isoxazole ring (contributing to π-π stacking interactions), and a 4-ethoxyphenyl acetate group (modulating solubility and receptor binding). Optimization during synthesis involves regioselective cyclization to form the isoxazole core and protecting-group strategies for the benzo[d][1,3]dioxole moiety to prevent side reactions. For example, continuous flow reactors improve yield and purity during scale-up by maintaining precise temperature control .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm regiochemistry of the isoxazole ring and substitution patterns on the benzo[d][1,3]dioxole moiety. Aromatic protons in the 6.8–7.2 ppm range and acetate methylene signals near 4.2 ppm are diagnostic .
  • HRMS : For exact mass verification (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • HPLC-PDA : To assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxy group in the 4-ethoxyphenyl moiety?

  • Synthetic Modifications : Replace the ethoxy group with methoxy, hydroxy, or halogen substituents to test electronic and steric effects on target binding .
  • Biological Assays : Compare IC50 values in receptor-binding assays (e.g., GPCR or kinase inhibition) and metabolic stability in microsomal models. For example, ethoxy groups often enhance metabolic resistance compared to methoxy analogs .
  • Computational Modeling : Perform docking studies to quantify hydrogen-bonding interactions between the ethoxy oxygen and key residues (e.g., using AutoDock Vina) .

Advanced: How should researchers resolve contradictory data in biological activity screens (e.g., variable IC50 values across assays)?

  • Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature, and solvent DMSO concentration ≤0.1%) to minimize artifacts .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., benzo[d][1,3]dioxole derivatives) to identify trends in potency and selectivity .

Basic: What in vitro models are suitable for preliminary toxicity profiling of this compound?

  • Hepatotoxicity : Use HepG2 cells to measure ALT/AST release after 24-hour exposure .
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .
  • Cytotoxicity : Screen against HEK293 cells with MTT assays, focusing on IC50 > 50 μM for further development .

Advanced: What strategies mitigate metabolic instability in compounds with a benzo[d][1,3]dioxole moiety?

  • Isotope Labeling : Introduce deuterium at metabolically labile positions (e.g., methylene groups adjacent to the dioxole ring) to slow CYP450-mediated oxidation .
  • Prodrug Design : Replace the acetate group with a phosphonate ester to enhance plasma stability .
  • Metabolite Identification : Use LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylated dioxole derivatives) and guide structural refinements .

Basic: How can researchers validate target engagement in cellular models?

  • Chemical Proteomics : Use photoaffinity probes with a clickable alkyne tag to capture binding proteins in lysates .
  • Thermal Shift Assays : Monitor protein melting temperature shifts (ΔTm ≥ 2°C) in the presence of the compound .
  • Knockdown/Rescue : Silence the putative target with siRNA and test for reduced compound efficacy .

Advanced: What pharmacokinetic parameters should be prioritized during lead optimization?

  • Oral Bioavailability : Measure Cmax and AUC in rodent models; aim for >20% bioavailability via cassette dosing .
  • Brain Penetration : Assess brain-to-plasma ratio (Kp > 0.3) using LC-MS quantification in CNS tissue .
  • Plasma Protein Binding : Use equilibrium dialysis to ensure free fraction >5% for adequate target engagement .

Advanced: How can computational methods predict off-target interactions for this compound?

  • PharmaDB Screening : Use similarity ensemble approach (SEA) to compare against known ligands in ChEMBL .
  • Molecular Dynamics : Simulate binding to anti-targets (e.g., COX-2 or CYP3A4) over 100 ns trajectories to identify stable interactions .
  • Machine Learning : Apply QSAR models trained on Tox21 datasets to predict hepatotoxicity and mutagenicity .

Basic: What are the critical controls for in vivo efficacy studies?

  • Vehicle Control : Use the same solvent (e.g., 10% Cremophor EL) to isolate compound-specific effects .
  • Positive Control : Include a benchmark drug (e.g., paclitaxel for anticancer assays) to validate experimental conditions .
  • Dose Escalation : Test 3–5 doses spanning 0.1× to 10× the in vitro IC50 to establish a dose-response curve .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate

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